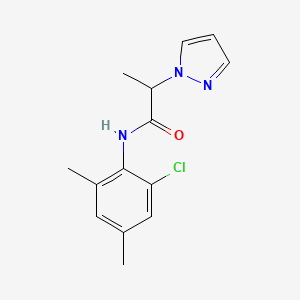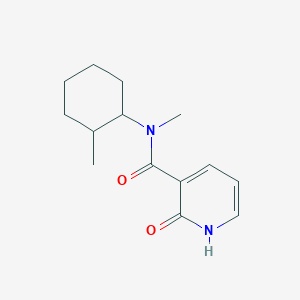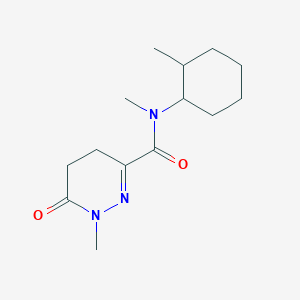
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as DMOCN and has been the subject of numerous studies investigating its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of DMOCN is not fully understood. However, studies have suggested that DMOCN may exert its effects by inhibiting the activity of enzymes involved in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
DMOCN has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMOCN can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce oxidative stress. Additionally, DMOCN has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMOCN is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, DMOCN has been shown to have potent biological activity, making it a promising candidate for further research. However, one limitation of DMOCN is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DMOCN. One potential avenue of research is the development of novel DMOCN derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of DMOCN and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for DMOCN could further facilitate its use in laboratory experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of DMOCN has been extensively studied, and several methods have been developed. One of the most common methods involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst to form 2-methylcyclohexyl hydrazine. This intermediate is then reacted with dimethyl carbonate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form DMOCN.
Wissenschaftliche Forschungsanwendungen
DMOCN has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that DMOCN has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, DMOCN has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-6-4-5-7-12(10)16(2)14(19)11-8-9-13(18)17(3)15-11/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKCYMIADEPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)

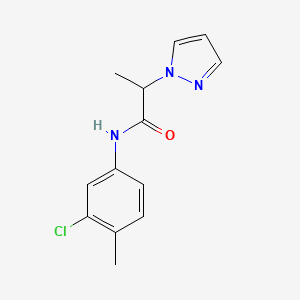
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
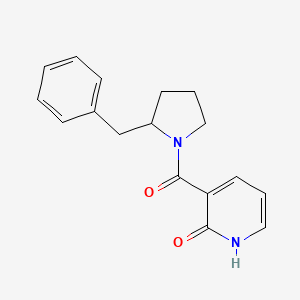
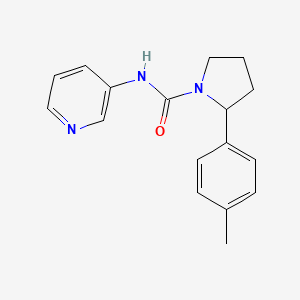

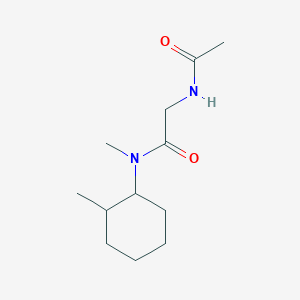
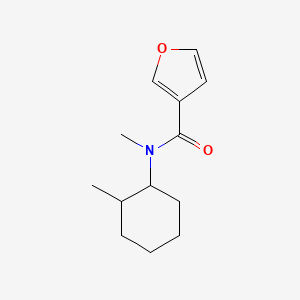
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
